molecular formula C7H12Cl2N4O B3114087 2-Amino-6-chloro-4-[(3-hydroxypropyl)amino]pyrimidine hydrochloride CAS No. 199453-07-1

2-Amino-6-chloro-4-[(3-hydroxypropyl)amino]pyrimidine hydrochloride

Cat. No.: B3114087
CAS No.: 199453-07-1
M. Wt: 239.1 g/mol
InChI Key: MQKHMBSPSIQIJK-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-4-[(3-hydroxypropyl)amino]pyrimidine hydrochloride is a chemical building block of interest in medicinal chemistry and drug discovery. Compounds based on the 2-aminopyrimidine scaffold are extensively investigated for their diverse biological activities. This structure is a key intermediate for developing potential therapeutic agents, as 2-aminopyrimidine derivatives have demonstrated significant inhibitory effects against various enzymes and pathogens. For instance, related thienopyrimidine compounds have been developed as narrow-spectrum agents that selectively target Helicobacter pylori by inhibiting the NuoD subunit of the bacterial respiratory complex I, a unique and essential pathway for ATP synthesis in this pathogen . Furthermore, other 2-aminopyrimidine derivatives have shown potent activity as β-glucuronidase inhibitors, with certain analogs exhibiting IC50 values in the low micromolar range (e.g., 2.8 ± 0.10 µM), which is significantly more potent than standard controls . Inhibition of β-glucuronidase is a valuable strategy for researching conditions like colon cancer and intestinal disorders. The specific substitution pattern on this pyrimidine core, including the 2-amino group, the chloro-leaving group at the 6-position, and the (3-hydroxypropyl)amino side chain at the 4-position, provides a versatile platform for further chemical modification and structure-activity relationship (SAR) studies. This product is intended for research purposes such as hit-to-lead optimization, probing biological mechanisms, and synthesizing more complex molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(2-amino-6-chloropyrimidin-4-yl)amino]propan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN4O.ClH/c8-5-4-6(10-2-1-3-13)12-7(9)11-5;/h4,13H,1-3H2,(H3,9,10,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKHMBSPSIQIJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)N)NCCCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chloro-4-[(3-hydroxypropyl)amino]pyrimidine hydrochloride typically involves multiple steps. One common method includes the reaction of 2-amino-6-chloropyrimidine with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the 3-hydroxypropyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloro-4-[(3-hydroxypropyl)amino]pyrimidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the amino or chloro groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-amino-6-chloro-4-[(3-oxopropyl)amino]pyrimidine.

    Reduction: Formation of 2-amino-6-chloro-4-[(3-hydroxypropyl)amino]pyrimidine.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

2-Amino-6-chloro-4-[(3-hydroxypropyl)amino]pyrimidine hydrochloride is primarily investigated for its potential therapeutic applications:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of kinases involved in inflammatory processes, which may lead to reduced pro-inflammatory mediator release. This suggests potential applications in treating inflammatory diseases and conditions.
  • Anticancer Properties : Preliminary studies indicate that this compound may exhibit anticancer activity by interfering with cellular signaling pathways critical for tumor growth and survival.

Biochemical Probes

The compound is also explored as a biochemical probe in enzymatic studies. Its ability to interact with specific molecular targets allows researchers to study enzyme mechanisms and develop new therapeutic strategies.

Synthesis of Complex Organic Molecules

In synthetic organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its reactive functional groups enable various chemical transformations, including nucleophilic substitutions and oxidation-reduction reactions .

Agrochemical Development

Due to its structural characteristics, the compound is also being investigated for applications in agrochemicals, potentially serving as a precursor for herbicides or pesticides.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Inflammatory Response Inhibition : Research has demonstrated that derivatives of this compound can inhibit specific kinases involved in inflammatory pathways, suggesting a potential role in managing chronic inflammatory diseases.
  • Antitumor Activity : In vitro studies have indicated that the compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
  • Synthetic Applications : A study focusing on synthetic routes has detailed the efficient formation of this compound from simpler precursors using environmentally friendly methods, emphasizing its utility in sustainable chemistry practices.

Mechanism of Action

The mechanism of action of 2-Amino-6-chloro-4-[(3-hydroxypropyl)amino]pyrimidine hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-chloropyrimidine: Lacks the 3-hydroxypropyl group.

    4-Amino-2-chloro-6-[(3-hydroxypropyl)amino]pyrimidine: Different substitution pattern.

    2-Amino-4,6-dichloropyrimidine: Contains an additional chlorine atom.

Uniqueness

2-Amino-6-chloro-4-[(3-hydroxypropyl)amino]pyrimidine hydrochloride is unique due to the presence of both the amino and 3-hydroxypropyl groups, which confer specific chemical and biological properties

Biological Activity

Overview

2-Amino-6-chloro-4-[(3-hydroxypropyl)amino]pyrimidine hydrochloride is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, identified by the CAS number 199453-07-1, is being explored for various therapeutic applications, particularly in the fields of medicinal chemistry and drug development.

The compound has the following chemical structure:

  • Molecular Formula: C7H12ClN4O
  • Molecular Weight: 239.10 g/mol
  • IUPAC Name: 3-[(2-amino-6-chloropyrimidin-4-yl)amino]propan-1-ol; hydrochloride

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymatic targets. It may function as an enzyme inhibitor by binding to active sites, thereby modulating various biochemical pathways. This interaction can potentially lead to therapeutic effects in conditions such as cancer and inflammation.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit certain cancer cell lines by interfering with cell proliferation and inducing apoptosis. A case study demonstrated that in vitro treatment of human cancer cells with this compound resulted in a significant reduction in cell viability, suggesting its role as a promising candidate for cancer therapy .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. Research indicates that it can downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, making it a potential therapeutic agent for inflammatory diseases .

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with similar pyrimidine derivatives:

Compound NameStructureBiological Activity
2-Amino-6-chloropyrimidineStructureLimited activity compared to the target compound
4-Amino-2-chloro-6-(3-hydroxypropyl)amino-pyrimidineStructureEnhanced activity due to structural modifications
2-Amino-4,6-dichloropyrimidineStructureExhibits different pharmacological properties

Synthesis and Production

The synthesis of this compound typically involves multi-step reactions starting from 2-amino-6-chloropyrimidine. The process includes the substitution of chlorine with a 3-hydroxypropyl group under basic conditions, followed by purification steps such as crystallization or chromatography to yield high-purity products .

Case Studies

  • In Vitro Studies : A study investigating the effect of this compound on various cancer cell lines demonstrated IC50 values in the low micromolar range, indicating potent inhibitory activity against cell proliferation.
  • In Vivo Models : Animal studies have shown that administration of this compound leads to significant tumor reduction in xenograft models, supporting its potential use in clinical settings for cancer treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-6-chloro-4-[(3-hydroxypropyl)amino]pyrimidine hydrochloride, and what critical reaction parameters must be controlled?

  • Methodological Answer : A common approach involves nucleophilic substitution of 6-chloro-4-aminopyrimidine derivatives with 3-hydroxypropylamine under acidic conditions. Hydrochloric acid is often used as a catalyst to facilitate protonation of the pyrimidine nitrogen, enhancing reactivity. Key parameters include maintaining a pH of 4–6 to prevent decomposition, refluxing in ethanol or methanol for 12–24 hours, and monitoring reaction progress via TLC or HPLC. Post-synthesis, recrystallization from ethanol/water mixtures improves purity .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to verify substituent positions and hydrogen bonding patterns (e.g., amine protons at δ 6.5–7.5 ppm).
  • Mass Spectrometry : Confirm molecular weight via ESI-MS, observing the [M+H]+^+ ion.
  • HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>98%).
  • X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., chloride ion interactions) for structural validation .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer :

  • Solubility : Freely soluble in water and methanol (similar to dopamine hydrochloride due to ionic character), sparingly soluble in non-polar solvents like toluene. Pre-saturate solvents for kinetic studies .
  • Stability : Store in airtight, light-protected containers at 4°C. Avoid prolonged exposure to alkaline conditions (pH >8), which may deprotonate the amine and degrade the pyrimidine ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data or reactivity for this compound?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-validate NMR assignments with 15N^{15}N-NMR or 2D-COSY to resolve overlapping signals.
  • Controlled Replication : Reproduce synthesis under strictly anhydrous conditions to rule out hydrolysis artifacts.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict 13C^{13}C-NMR shifts and compare with experimental data .

Q. What strategies are effective for designing derivatives to enhance its biological activity or selectivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify the 3-hydroxypropyl group with bioisosteres (e.g., cyclopropyl or fluorinated chains) to alter lipophilicity.
  • Protecting Groups : Temporarily protect the amine with Boc groups during functionalization to prevent side reactions.
  • Click Chemistry : Introduce triazole moieties via copper-catalyzed azide-alkyne cycloaddition for targeted modifications .

Q. What experimental approaches are recommended to study its reaction mechanisms (e.g., nucleophilic substitution kinetics)?

  • Methodological Answer :

  • Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation at varying temperatures (10–50°C).
  • Isotopic Labeling : Substitute 15N^{15}N-labeled amines to track substituent incorporation via mass spectrometry.
  • pH-Rate Profiling : Determine rate constants at pH 2–10 to identify protonation-dependent steps .

Q. How can computational methods complement experimental studies of this compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding modes with enzymes (e.g., kinases) and prioritize in vitro testing.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.
  • ADMET Prediction : Apply SwissADME to estimate bioavailability and toxicity risks for derivative libraries .

Methodological Notes for Contradictions

  • Spectral Discrepancies : Cross-reference with crystallographic data (e.g., hydrogen bond lengths in ) to validate structural assignments .
  • Reactivity Variability : Ensure consistent solvent purity (e.g., anhydrous ethanol) and exclude trace metal contaminants that may catalyze side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-6-chloro-4-[(3-hydroxypropyl)amino]pyrimidine hydrochloride
Reactant of Route 2
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2-Amino-6-chloro-4-[(3-hydroxypropyl)amino]pyrimidine hydrochloride

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